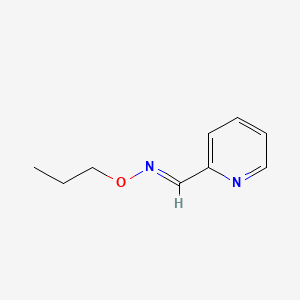

2-Pyridinecarboxaldehyde, O-propyloxime

描述

Contextualization within Pyridine-Based Ligands and Oxime Chemistry

2-Pyridinecarboxaldehyde (B72084), O-propyloxime belongs to the broader class of pyridine-based ligands, which are fundamental building blocks in coordination chemistry. The pyridine (B92270) ring, a heterocyclic aromatic compound, possesses a nitrogen atom with a lone pair of electrons that can readily coordinate to metal ions. This coordination ability is central to the formation of a vast array of metal complexes with diverse applications. nih.gov

The compound is also an oxime ether, a derivative of an oxime. Oximes are characterized by the functional group C=N-OH, and they exhibit interesting chemical properties, including the ability to act as ligands for metal ions. The oxygen and nitrogen atoms of the oxime group can both participate in coordination, leading to various binding modes. The alkylation of the oxime's hydroxyl group to form an O-alkyloxime, such as the O-propyl group in the title compound, modifies the electronic and steric properties of the ligand, which can in turn influence the structure and reactivity of its metal complexes.

Significance and Scope of 2-Pyridinecarboxaldehyde, O-propyloxime in Advanced Organic and Inorganic Synthesis

The significance of this compound in advanced synthesis lies in its role as a versatile ligand for the construction of polynuclear metal complexes and coordination polymers. The presence of both the pyridine nitrogen and the oxime nitrogen allows for chelation to a metal center, forming stable five-membered rings. Furthermore, the oxime group can bridge between metal ions, facilitating the formation of multi-metallic assemblies. researchgate.net

The O-propyl group, while not directly involved in coordination, plays a crucial role in tuning the properties of the resulting metal complexes. Its size and hydrophobicity can influence the solubility of the complexes, their crystal packing, and the magnetic interactions between metal centers in polynuclear species. mdpi.com Researchers in inorganic synthesis utilize ligands like this compound to create novel materials with interesting magnetic, optical, and catalytic properties.

Historical Development of Research on Pyridine Oxime Derivatives and their Metal Complexes

Research into pyridine oximes and their metal complexes has a rich history, initially driven by their application as antidotes for organophosphate poisoning. researchgate.net Over the decades, the focus has expanded significantly into the realm of coordination chemistry. researchgate.net Early studies concentrated on the synthesis and characterization of simple metal complexes with pyridine-2-aldoxime (B213160).

The exploration of O-alkylated pyridine oxime derivatives is a more recent development. This evolution in research was motivated by the desire to fine-tune the properties of the resulting metal complexes. By systematically varying the alkyl group on the oxime oxygen, chemists can investigate the effects of steric hindrance and electronic factors on the coordination geometry, magnetic coupling, and catalytic activity of the metal centers. This has led to the synthesis of a wide array of complexes with diverse structures and functionalities. mdpi.com

Overview of Key Academic Research Domains for this compound

The primary academic research domain for this compound and related ligands is molecular magnetism. The ability of the oxime bridge to mediate magnetic exchange interactions between paramagnetic metal ions has made these ligands valuable tools for the synthesis of single-molecule magnets (SMMs) and other magnetic materials. mdpi.comnih.gov The nature of the O-alkyl group can influence the strength and sign (ferromagnetic or antiferromagnetic) of these interactions.

Another key research area is catalysis. Metal complexes incorporating pyridine oxime ligands have been investigated as catalysts for various organic transformations. The steric and electronic environment around the metal center, which can be modulated by the O-propyl group, is critical for catalytic efficiency and selectivity.

Finally, the study of the fundamental coordination chemistry of these ligands continues to be an active area of research. This includes investigating the different coordination modes of the ligand, the synthesis of novel complex architectures, and the exploration of the photophysical properties of the resulting compounds. researchgate.net

Data Tables

Table 1: Computed Properties of 2-Pyridinecarboxaldehyde, O-acetyloxime, (E)- (A related compound)

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 164.058577502 Da | PubChem |

| Monoisotopic Mass | 164.058577502 Da | PubChem |

| Topological Polar Surface Area | 51.6 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

Data for the O-acetyloxime derivative is provided as a reference due to the limited availability of specific experimental data for the O-propyloxime.

Table 2: General Synthesis of O-Alkyl-2-pyridinealdoximes

| Step | Reagents and Conditions | Product |

| 1. Oximation | 2-Pyridinecarboxaldehyde, Hydroxylamine (B1172632) hydrochloride, Base (e.g., Sodium carbonate) in a suitable solvent (e.g., Ethanol (B145695)/Water) | 2-Pyridinealdoxime |

| 2. O-Alkylation | 2-Pyridinealdoxime, Alkyl halide (e.g., 1-Bromopropane), Base (e.g., Sodium hydride) in an aprotic solvent (e.g., THF) | 2-Pyridinecarboxaldehyde, O-alkyloxime |

This table outlines a general synthetic route. Specific reaction conditions may vary.

Structure

3D Structure

属性

IUPAC Name |

(E)-N-propoxy-1-pyridin-2-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-12-11-8-9-5-3-4-6-10-9/h3-6,8H,2,7H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFSIKPTLWPOBD-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCON=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO/N=C/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-62-8 | |

| Record name | 2-Pyridinecarboxaldehyde, O-propyloxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC37932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PYRIDINEALDOXIME O-PROPYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 2 Pyridinecarboxaldehyde, O Propyloxime As a Chelate Ligand System

Ligand Design Principles and Coordination Properties of 2-Pyridinecarboxaldehyde (B72084), O-propyloxime

2-Pyridyl oximes, with the general formula (py)C(R)NOH, are a class of ligands that have been extensively studied in coordination chemistry. researchgate.net The anions of these ligands are particularly versatile, capable of acting as bridging ligands in both µ2 and µ3 modes, which facilitates the formation of polynuclear complexes and coordination polymers. researchgate.net The specific ligand in focus, 2-Pyridinecarboxaldehyde, O-propyloxime, fits into the sub-class of simple 2-pyridyl oximes where the substituent on the oxime carbon is a hydrogen atom, and the oxime hydroxyl group is etherified with a propyl group. This etherification prevents deprotonation of the oxime oxygen, altering its coordination behavior compared to its N-hydroxy counterparts.

This compound possesses two primary donor atoms available for coordination to a metal center:

The Pyridyl Nitrogen Atom (Npyridine): This is a relatively soft donor site.

The Oximato Nitrogen Atom (Noxime): This is also a soft donor site.

The molecule typically functions as a bidentate chelating ligand, coordinating to a metal ion through both the pyridyl and oximato nitrogen atoms to form a stable five-membered chelate ring. researchgate.netmdpi.com This N,N-bidentate chelation is a common and energetically favorable coordination mode for 2-pyridyl oxime derivatives. researchgate.net

The ether-like oxygen atom of the O-propyl group is generally considered a very weak donor and is not typically involved in coordination. However, the parent non-etherified oxime ligands, upon deprotonation, present a hard oximato oxygen donor and softer nitrogen donors. This dual-hardness characteristic is exploited in synthesizing heterometallic complexes; for instance, the hard, deprotonated oxygen atom shows a preference for hard, oxophilic metal ions like lanthanides(III), while the softer nitrogen atoms favor coordination with softer transition metal ions like Zn(II). mdpi.com In the case of this compound, the absence of the acidic proton on the oxime oxygen precludes this specific type of differential binding.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C bond connecting the pyridine (B92270) ring and the aldehyde-oxime moiety, as well as the conformation of the O-propyl chain. The ligand can adopt different conformations to accommodate the geometric preferences of various metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-pyridyl oxime ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). jscimedcentral.com For ligands like this compound, which are neutral, the complexation proceeds via direct coordination to the metal ion.

2-Pyridyl oximes readily form complexes with a wide range of transition metals, including copper, nickel, cobalt, and iron. researchgate.netresearchgate.net The resulting complexes often exhibit distinct geometries and magnetic properties depending on the metal ion's d-electron configuration and preferred coordination number.

Cobalt(II) Complexes: Cobalt(II) complexes bearing pyridine-oxime ligands have been synthesized and characterized. For example, the reaction of cobalt(II) chloride with ligands analogous to this compound yields complexes with a distorted octahedral geometry. mdpi.com In these structures, the cobalt center is typically coordinated by two bidentate pyridine-oxime ligands and two chloride ions. The pyridine and oxime nitrogen atoms of each ligand bind to the metal center. mdpi.com Studies on various pyridine oximes show that Co(II) can form mono, bis, and tris-ligand complexes. tandfonline.com

Nickel(II) Complexes: Nickel(II) is known to form a variety of complexes with coordination numbers of 4, 5, and 6, leading to square planar, trigonal bipyramidal, or octahedral geometries, respectively. jscimedcentral.comchemijournal.com The reaction of nickel(II) salts with related azo-azomethine ligands containing a pyridine ring results in bis-chelate complexes with octahedral or square planar geometries, where the ligand coordinates in a bidentate fashion. chemrevlett.com

Copper(II) Complexes: Copper(II) complexes with related pyridine-carboxamide ligands have been synthesized and structurally characterized, revealing both bidentate and tridentate coordination modes of the ligand. nih.gov The synthesis often involves the reaction of a copper(II) salt, like copper(II) acetate (B1210297) or chloride, with the ligand in a solvent mixture. nih.govresearchgate.net

Iron(III) Complexes: Iron complexes with related pyridine-based ligands have been shown to form a variety of polynuclear structures, including diiron, triiron, and hexairon species. researchgate.netnih.gov The specific structure obtained can be highly dependent on the reaction conditions. nih.gov

A representative example is the synthesis of a Cobalt(II) complex with a closely related ligand, picolinaldehyde O-methyl oxime (L4), which highlights the typical synthetic and structural features. mdpi.com

Table 1: Synthesis and Characterization Data for a Related Co(II) Complex (Co4)

| Parameter | Description |

|---|---|

| Ligand (L4) | picolinaldehyde O-methyl oxime |

| Metal Salt | CoCl₂ |

| Stoichiometry | 1 equivalent CoCl₂ to 2 equivalents L4 |

| Product | Jade-green solid |

| Characterization | FT-IR, Mass Spectrometry, Elemental Analysis |

Data sourced from a study on cobalt complexes with pyridine-oxime ligands. mdpi.com

Table 2: Selected Structural Data for a Related Co(II) Complex (Co2)

| Feature | Description |

|---|---|

| Ligand (L2) | 6-methylpyridine-2-aldoxime |

| Coordination Geometry | Distorted Octahedron |

| Coordination Mode | Two bidentate L2 ligands and two chloride ions |

| Bonding Atoms | Npyridine and Noxime |

| Bond Lengths (Å) | Co–Noxime: 2.098(16) & 2.132(16) |

| Co–Npyridine: 2.188(17) & 2.219(16) |

Data from the single-crystal X-ray diffraction of the Co2 complex. mdpi.com The data indicates a stronger coordination from the oxime nitrogen compared to the pyridine nitrogen.

The ability of 2-pyridyl oxime ligands to act as either chelating or bridging units facilitates the formation of both mononuclear and polynuclear complexes. researchgate.net

Mononuclear Complexes: When this compound acts as a simple bidentate chelating ligand, mononuclear complexes of the type [M(L)nXm] are typically formed, where L is the ligand, X is an anion or solvent molecule, and n is often 1, 2, or 3. mdpi.comtandfonline.com An example is the discrete [Ni(C₇H₉N₅O₂)₂]²⁺ cation formed with a related pyridine oxime ligand. tandfonline.com

Polynuclear Complexes: Polynuclear structures can arise when anionic ligands bridge two or more metal centers. While this compound is neutral, polynuclearity can be achieved through bridging by auxiliary ligands, such as halides or carboxylates. nih.gov For instance, reactions of iron chloride with similar disubstituted pyridine ligands have yielded di-, tri-, and hexanuclear iron complexes. nih.gov Similarly, tetranuclear and hexanuclear iron(II) complexes have been formed with bis-tridentate pyridine-containing ligands. nih.gov The formation of coordination polymers, which are extended polynuclear structures, is also a key feature of this ligand family. researchgate.net

The nature of the anion from the metal salt and the presence of other auxiliary ligands can significantly influence the final structure and coordination geometry of the complex. rsc.org

Influence of Anions: Anions can act as coordinating ligands, directly bonding to the metal center and affecting its coordination number and geometry. For example, in cobalt complexes with pyridine-oxime ligands, chloride ions complete the octahedral coordination sphere. mdpi.com In a copper(II) complex with a related pyridine-dicarboxamide oxime, sulfate (B86663) anions act as bridging units to connect [Cu(ligand)] units into a two-dimensional polymeric chain. tandfonline.com The size, charge, and coordinating ability of the anion (e.g., Cl⁻, Br⁻, NO₃⁻, SO₄²⁻, SCN⁻) can dictate whether a mononuclear or polynuclear structure is formed and control the dimensionality of coordination polymers. rsc.org

Influence of Auxiliary Ligands: The introduction of additional ligands, often referred to as auxiliary or co-ligands, can lead to the formation of mixed-ligand complexes with tailored properties. For example, 2-pyridyl oximes have been used in combination with various di-, tri-, and tetra-carboxylic acids to construct metal-organic frameworks (MOFs). researchgate.net In these structures, the pyridyl oxime helps to form the initial metal-containing secondary building units (SBUs), while the carboxylate ligands act as linkers to extend the structure into a larger network. The choice of these auxiliary ligands is crucial in determining the topology and properties of the final material. researchgate.net

Coordination with Main Group and Lanthanide Elements

The coordination chemistry of pyridine-based oxime ligands with main group and lanthanide elements is an area of growing interest. Although direct studies on this compound are limited, its coordination behavior can be inferred from analogous systems.

With main group elements, such as gallium(III), pyridine-based ligands are known to form stable complexes. For instance, gallium(III) complexes with pyridine carboxylates have been synthesized and characterized, demonstrating the affinity of the gallium ion for the nitrogen and oxygen donor atoms present in such ligands. nih.gov It is anticipated that this compound would act as a bidentate or tridentate ligand, coordinating to main group metal centers through the pyridine nitrogen, the oxime nitrogen, and potentially the oxime oxygen. The resulting complexes could exhibit various geometries depending on the metal ion's size, coordination number, and the stoichiometry of the reaction.

Lanthanide complexes with pyridine-derived ligands are extensively studied due to their interesting photophysical properties. ias.ac.in Pyridine-2,6-dicarboxylic acid, for example, is an effective ligand for sensitizing the luminescence of lanthanide ions. ias.ac.in The pyridine nitrogen and the oxygen atoms of the carboxylate groups create a suitable coordination environment for the large lanthanide ions. It is plausible that this compound could similarly coordinate to lanthanide ions, potentially acting as a sensitizer (B1316253) for their characteristic luminescence. The coordination would likely involve the pyridine nitrogen and the oxime nitrogen and oxygen atoms, leading to the formation of stable chelate rings. The structural diversity of these complexes could range from mononuclear species to one-, two-, or three-dimensional coordination polymers, influenced by the lanthanide contraction effect and the specific coordination modes of the ligand. ias.ac.in

Crystallographic Analysis Methodologies for Elucidating Metal-Ligand Architectures

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of metal-ligand complexes. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For a complex of this compound, the crystallographic analysis would begin with the growth of a suitable single crystal. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to determine the electron density distribution within the crystal, which in turn reveals the atomic positions.

Key structural features that would be determined include:

Coordination mode of the ligand: Whether the ligand binds to the metal in a monodentate, bidentate, or tridentate fashion.

Coordination geometry of the metal center: Common geometries include tetrahedral, square planar, square pyramidal, trigonal bipyramidal, and octahedral.

Bond lengths and angles: The distances between the metal and the donor atoms of the ligand, as well as the angles between the coordinated atoms, provide insight into the strength and nature of the metal-ligand bonds.

Supramolecular architecture: Analysis of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces reveals how the complex molecules are arranged in the crystal lattice.

For example, in related zinc(II) complexes with di(2-pyridyl)furoxan, X-ray crystallography revealed a distorted tetrahedral geometry around the zinc center, with the ligand acting as a bidentate chelating agent. mdpi.com Similarly, crystallographic studies of gallium(III) complexes with pyridine carboxylates have confirmed distorted octahedral geometries. nih.gov

Electronic Structure and Spectroscopic Investigations of Metal Complexes

UV-Visible Absorption and Emission Properties of Complexes

The electronic absorption and emission spectra of metal complexes provide valuable information about the electronic structure and photophysical properties.

UV-Visible Absorption Spectroscopy: The UV-Vis spectra of complexes with this compound are expected to be dominated by ligand-centered π-π* and n-π* transitions. The pyridine ring and the C=N-O chromophore of the oxime group will give rise to intense absorption bands in the UV region. cost-nectar.eu Upon coordination to a metal ion, these bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity. The appearance of new, weaker absorption bands in the visible region could be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, or in the case of transition metals, d-d transitions. cost-nectar.eu For instance, pyridinedicarboxylate-Tb(III) complexes exhibit broad, intense absorption bands between 220 and 300 nm, corresponding to π-π* transitions of the ligand. scirp.org

Emission Spectroscopy: If the metal ion is luminescent, such as certain lanthanides (e.g., Tb³⁺, Eu³⁺), the ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits at its characteristic wavelengths. scirp.org The emission spectra of such complexes would show sharp, line-like bands corresponding to the f-f transitions of the lanthanide ion. scirp.org For complexes with other metal ions, emission may be observed from excited states of the ligand (fluorescence or phosphorescence) or from charge-transfer states.

| Complex Type (Hypothetical) | Expected λmax (nm) | Assignment |

| Free this compound | 220-300 | π-π* and n-π* (ligand-centered) |

| [M(L)n] (Main Group Metal) | 220-320 | Shifted ligand-centered transitions |

| [Ln(L)n] (Lanthanide Metal) | 220-320 | Shifted ligand-centered transitions |

| [M(L)n] (Transition Metal) | 350-700 | LMCT, MLCT, or d-d transitions |

This table presents hypothetical data based on typical values for related pyridine-oxime complexes.

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interactions

Infrared (IR) and Raman spectroscopy are powerful tools for probing the interaction between a ligand and a metal ion. By comparing the vibrational spectra of the free ligand with that of the metal complex, one can identify the donor atoms involved in coordination.

Key vibrational modes to monitor for this compound complexes include:

Pyridine ring vibrations: The C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region. helsinki.fi An increase in the frequency of these bands upon coordination indicates the involvement of the pyridine nitrogen in bonding to the metal.

C=N stretching vibration: The C=N stretching of the oxime group, expected around 1650 cm⁻¹, is sensitive to coordination. A shift in this band to lower or higher frequency upon complexation is indicative of coordination through the oxime nitrogen.

N-O stretching vibration: The N-O stretching vibration of the oxime group, typically found in the 900-1000 cm⁻¹ region, would also be affected by coordination.

New bands: The formation of new bands in the low-frequency region (200-500 cm⁻¹) can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of metal-ligand bond formation. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Change upon Coordination |

| Pyridine Ring (C=C, C=N) | 1400-1600 | Shift to higher frequency |

| Oxime (C=N) | ~1650 | Shift in frequency |

| Oxime (N-O) | 900-1000 | Shift in frequency |

| M-N Stretch | - | Appearance of new band (200-500 cm⁻¹) |

| M-O Stretch | - | Appearance of new band (200-500 cm⁻¹) |

This table presents expected trends based on general principles of vibrational spectroscopy of coordination compounds.

Nuclear Magnetic Resonance (NMR) Studies of Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of diamagnetic metal complexes in solution. ¹H and ¹³C NMR are most commonly used.

Upon coordination of this compound to a diamagnetic metal ion (e.g., Zn²⁺, Ga³⁺), significant changes in the chemical shifts of the ligand's protons and carbons are expected.

Proton NMR (¹H NMR): The protons closest to the coordination site will experience the largest change in their chemical shifts. For example, the protons on the pyridine ring, particularly those in the ortho and para positions to the nitrogen, will be deshielded and shift downfield upon coordination of the pyridine nitrogen. Similarly, the proton of the C=N-O group and the protons of the O-propyl group will be sensitive to the coordination environment.

Carbon NMR (¹³C NMR): The carbon atoms of the pyridine ring and the C=N carbon of the oxime group will also show shifts in their resonance frequencies upon complexation. These shifts provide information about the changes in electron density distribution within the ligand upon coordination.

In cases where the ligand can adopt different conformations or where multiple isomeric complexes are present in solution, variable-temperature NMR studies can provide insights into the dynamic processes occurring. acs.org For diamagnetic porphyrin complexes, the chemical shifts are influenced by the electron-withdrawing effect of the central metal ion.

| Nucleus | Proton/Carbon Position | Expected Chemical Shift Change upon Coordination |

| ¹H | Pyridine ring (ortho, para to N) | Downfield shift |

| ¹H | O-propyl group | Shift in resonance |

| ¹³C | Pyridine ring carbons | Shift in resonance |

| ¹³C | C=N (oxime) | Shift in resonance |

This table outlines general trends in NMR chemical shifts upon ligand coordination to a diamagnetic metal center.

Solution-Phase Equilibrium Studies of Metal-Ligand Systems

Solution-phase equilibrium studies are crucial for determining the stoichiometry and stability of metal complexes in solution. Potentiometric and spectrophotometric titrations are common methods used for this purpose.

Potentiometric Titrations: This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a function of added standard acid or base. From the titration curves, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be calculated using specialized computer programs. For pyridine-2-aldoxime (B213160) and its derivatives, potentiometric studies have revealed the formation of various complex species, such as [M(HL)]²⁺, [M(HL)₂]²⁺, and deprotonated species, depending on the pH and the metal ion.

Spectrophotometric Titrations: This method involves monitoring the changes in the UV-Vis absorption spectrum of a solution as the concentration of the metal or ligand is varied. By analyzing the spectral data, the stoichiometry of the complexes and their stability constants can be determined. This method is particularly useful when the complex has a distinct color or a strong absorption band that is different from the free ligand and metal ion. nih.gov

The stability of metal complexes is quantified by the stability constant (K) or its logarithm (log K). A larger value of log K indicates a more stable complex. The stability of complexes with this compound would depend on several factors, including the nature of the metal ion (charge, size, and electron configuration), the pH of the solution, and the solvent system.

| Metal Ion | Ligand System | log K₁ | log K₂ | Method |

| Cu(II) | Pyridine-2-aldoxime | 8.5 | 7.5 | Potentiometry |

| Ni(II) | Pyridine-2-aldoxime | 7.0 | 6.5 | Potentiometry |

| Zn(II) | Pyridine-2-aldoxime | 6.0 | 5.5 | Potentiometry |

| Co(II) | Pyridine-2-aldoxime | 6.2 | 5.8 | Potentiometry |

This table presents representative stability constant data for a related ligand, pyridine-2-aldoxime, to illustrate typical values.

Exploitation of this compound in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. Within this domain, the use of carefully designed ligands is paramount to dictate the architecture and properties of the resulting supramolecular assemblies. While direct and extensive research on the supramolecular applications of this compound is not widely documented, its structural motifs suggest significant potential as a versatile building block in the construction of a variety of supramolecular structures. This potential can be inferred from the well-established supramolecular chemistry of related pyridine oxime and di-2-pyridyl ketoxime ligands. mdpi.comnih.govresearchgate.net

The fundamental characteristics of this compound that make it an interesting candidate for supramolecular chemistry are the presence of both a pyridine ring and an O-propyloxime functional group. The pyridine nitrogen atom provides a classic coordination site for metal ions, a feature extensively utilized in the formation of coordination-driven self-assemblies. nih.gov The oxime group, with its nitrogen and oxygen atoms, also offers potential coordination sites and, crucially, can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules. nih.gov

The exploration of pyridyl oximes in the generation of metal-organic frameworks (MOFs) and coordination polymers has been a subject of growing interest. universityofgalway.ie These ligands can act as bridges between metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The combination of pyridyl oximes with polycarboxylate ligands, for instance, has been explored to create mixed-ligand MOFs with novel topologies and properties. universityofgalway.ie The O-propyl group in this compound could introduce additional steric and electronic effects that can influence the final architecture of such assemblies, potentially leading to unique framework structures or encapsulating specific guest molecules.

The ability of the oxime group to be deprotonated adds another layer of versatility. The resulting oximato group is a potent coordinating agent and can bridge multiple metal centers, facilitating the formation of polynuclear clusters. mdpi.comresearchgate.net These clusters can then serve as secondary building units (SBUs) in the construction of larger, more complex supramolecular architectures. The extensive research on di-2-pyridyl ketoxime, which has been shown to form a wide array of discrete polynuclear complexes and a limited number of 1D coordination polymers, provides a strong precedent for the potential of this compound in this area. mdpi.comresearchgate.netnih.govresearchgate.net

The table below summarizes the types of supramolecular assemblies that have been achieved with related pyridine-based ligands, illustrating the potential for this compound.

| Ligand Type | Metal Ion(s) | Resulting Supramolecular Structure | Key Interactions |

| Di-2-pyridyl ketoxime | Cd(II) | 1D Coordination Polymer | Metal-ligand coordination, Halogen bridging, Hydrogen bonding, π-π stacking |

| Pyridine-amide ligands | Various transition metals | Discrete molecular assemblies (e.g., cages, helicates) | Metal-ligand coordination, Hydrogen bonding, π-π stacking |

| Pyridine-dicarboxylate | Co(II), Zn(II), Cd(II) | 2D and 3D Coordination Polymers | Metal-ligand coordination, Hydrogen bonding |

| Functionalized Pyridine Aldoximes | Various | Potential for Metal-Organic Frameworks | Metal-ligand coordination, Hydrogen bonding |

The structural parameters of metal complexes formed with related pyridine oxime ligands provide insight into the potential coordination environment around a metal center when complexed with this compound. The following table presents selected bond lengths from a cadmium(II) coordination polymer with di-2-pyridyl ketoxime, which can serve as a model for predicting the coordination behavior of similar ligands. nih.gov

| Bond | Bond Length (Å) |

| Cd-N(pyridyl) | 2.3 - 2.4 |

| Cd-N(oxime) | 2.3 - 2.4 |

| Cd-X (bridging halide) | 2.7 - 2.9 |

| Cd-X (terminal halide) | 2.5 - 2.7 |

Mechanistic Investigations of Chemical Transformations Involving 2 Pyridinecarboxaldehyde, O Propyloxime

Reactivity Profiles of the O-Propyloxime Moiety

The O-propyloxime moiety is a defining feature of the molecule, and its reactivity is central to the chemical transformations of 2-Pyridinecarboxaldehyde (B72084), O-propyloxime. The oxime group, in general, is known to be a versatile functional group with multiple reactive sites (C, N, and O atoms), and its reactivity can be significantly altered upon coordination to a metal center. mdpi.com

Hydrolysis and Transoximation Reaction Mechanisms

While specific studies on the hydrolysis and transoximation of 2-Pyridinecarboxaldehyde, O-propyloxime are not extensively documented, the general mechanisms for these reactions in oximes are well-established. Hydrolysis of the oxime ether back to the parent aldehyde, 2-pyridinecarboxaldehyde, and N-propoxyamine would typically proceed under acidic conditions. The reaction is initiated by protonation of the pyridine (B92270) nitrogen, which enhances the electrophilicity of the imine carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of N-propoxyamine, regenerates the aldehyde.

Transoximation, the exchange of the oxime function with another hydroxylamine (B1172632) derivative or a carbonyl compound, is also a plausible reaction. This equilibrium-driven process would likely be catalyzed by acid or base and proceed through a similar nucleophilic addition-elimination mechanism at the imine carbon.

Reduction and Oxidation Pathways of the Oxime Group

The reduction of O-alkyl-oximes has been shown to yield the corresponding hydroxylamine derivatives. For instance, O-alkyl-oximes can be reduced by reagents like pyridine-borane in the presence of acid without over-reduction to the amine. rsc.org Applying this to this compound, the expected product of such a reduction would be O-propyl-N-(pyridin-2-ylmethyl)hydroxylamine.

The oxidation of the oxime group in this compound is a more complex consideration. Oxidation of the parent aldehyde, 2-pyridinecarboxaldehyde, with agents like chromium(VI) in acidic media has been studied, revealing a complex kinetic profile. bohrium.comsemanticscholar.org The oxidation of the oxime ether itself could potentially lead to the formation of a variety of products, depending on the oxidant and reaction conditions. For example, strong oxidation might cleave the C=N bond or modify the pyridine ring.

Reactivity of the Pyridine Ring and Aldehyde Carbon Center

The pyridine ring and the carbon atom that was formerly part of the aldehyde group exhibit distinct reactivity patterns, influenced by the electronic properties of the O-propyloxime substituent.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring (if relevant)

The pyridine ring is generally considered an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). imperial.ac.uk When EAS does occur, the substitution is typically directed to the 3-position (meta to the nitrogen) to avoid the formation of energetically unfavorable cationic intermediates with a positive charge on the electronegative nitrogen atom. youtube.comyoutube.com The O-propyloxime group, being an electron-withdrawing substituent, would further deactivate the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The presence of a good leaving group would be necessary for such a reaction to proceed.

Condensation and Addition Reactions at the Former Aldehyde Carbon

The carbon atom of the C=N bond in the O-propyloxime moiety retains electrophilic character, similar to the carbonyl carbon of the parent aldehyde. This allows for a range of condensation and addition reactions. For instance, in the presence of a strong base, deprotonation of the carbon adjacent to the pyridine ring could generate a nucleophile that could participate in aldol-type condensation reactions.

Furthermore, organometallic reagents could potentially add across the C=N double bond, although this reactivity is less common than addition to a C=O bond. The specific outcomes of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

This compound as a Reactive Intermediate or Building Block in Complex Organic Synthesis

While direct applications of this compound as a building block are not widely reported, its constituent functional groups suggest significant potential in organic synthesis. Pyridine derivatives are valuable scaffolds in medicinal chemistry and materials science. lifechemicals.com The oxime functionality is also a versatile precursor for various nitrogen-containing heterocycles. researchgate.netresearchgate.net

For example, the O-propyloxime group could be a protecting group for the 2-pyridinecarboxaldehyde, to be removed under specific conditions. Alternatively, the reactivity of the oxime nitrogen and the adjacent C-H bonds could be exploited for cyclization reactions to form novel heterocyclic systems. The coordination of the pyridine and oxime nitrogens to metal centers can also be used to direct subsequent reactions, as seen in the reactivity of coordinated 2-pyridyl oximes. mdpi.combohrium.comresearchgate.net This approach allows for the synthesis of complex multinuclear coordination compounds and can facilitate unique transformations of the ligand itself. mdpi.combohrium.com

Kinetic and Thermodynamic Studies of Reactions involving this compound and its Derivatives

Detailed research into the reaction kinetics and thermodynamics provides a quantitative understanding of the chemical behavior of this compound and its analogs. Such studies are crucial for optimizing reaction conditions, predicting product distributions, and elucidating reaction mechanisms.

Hydrolysis Kinetics of Analogous Pyridine O-Acetyloximes

A study on the hydrolysis of formyl- and acetyl-pyridine O-acetyloximes in aqueous solutions across a pH range of 6.0 to 10.8 at various temperatures revealed that these reactions quantitatively yield the parent oximes. rsc.org The hydrolysis rates were determined, and the study demonstrated the applicability of the Hammett equation to the reaction of O-acetyl derivatives of pyridine aldoximes with hydroxyl ions. rsc.org This suggests that electronic effects of substituents on the pyridine ring play a predictable role in the reaction kinetics. The reaction constants (ρ) were found to be 0.607 for the aldoxime derivatives. rsc.org

The study also determined the activation energies for the hydrolysis of several pyridine O-acetyloximes, providing insight into the temperature dependence of these reactions.

| Compound | Activation Energy (Ea, kcal/mol) | Reference |

|---|---|---|

| syn-2-Formylpyridine O-acetyloxime | 13.0 | rsc.org |

| syn-3-Formylpyridine O-acetyloxime | 12.0 | rsc.org |

| syn-4-Formylpyridine O-acetyloxime | 17.4 | rsc.org |

Kinetics of Oxime Formation

The formation of the parent oxime, 2-pyridinecarboxaldehyde oxime, from its corresponding aldehyde is a critical step in the synthesis of O-alkylated derivatives like O-propyloxime. The kinetics of the reaction between pyridine-2-carboxaldehyde and hydroxylamine have been investigated. acs.org The reaction proceeds through the formation of a carbinolamine intermediate, followed by a dehydration step to yield the oxime. acs.org The rate of this reaction is pH-dependent, with the dehydration of the intermediate often being the rate-determining step. acs.org

Thermodynamics of Complexation

Pyridine-2-aldoxime (B213160), the parent compound to this compound, readily forms complexes with various divalent transition metal ions. helsinki.fihelsinki.fi Potentiometric titrations have been used to determine the stability constants of these complexes in aqueous solutions. helsinki.fihelsinki.fi This thermodynamic data is crucial for understanding the chelating properties of this class of compounds. For instance, with Co(II), pyridine-2-aldoxime forms complexes such as [Co(HL)]2+ and [Co(HL)2]2+, where HL represents the neutral oxime ligand. helsinki.fihelsinki.fi The stability of these complexes is influenced by factors such as pH and the presence of substituents on the pyridine ring. helsinki.fihelsinki.fi

Thermodynamics of a Tandem Rearrangement Reaction

A study of a novel tandem β-elimination/hetero-Michael addition rearrangement of an N-alkylated pyridinium-4-oxime to an O-alkylated pyridine oxime ether provided thermodynamic activation parameters for the process. researchgate.net The reaction of (E)-N-benzoylethylpyridinium-4-oximate in a basic aqueous medium to form (E)-O-benzoylethylpyridine-4-oxime was investigated. researchgate.net While this is a different pyridine oxime isomer and a different type of reaction, the thermodynamic data offers a glimpse into the energetics of bond-forming and bond-breaking processes involving pyridine oxime ethers.

| Parameter | Value in OH-/H2O | Value in Britton-Robinson Buffer | Reference |

|---|---|---|---|

| ΔH⧧ (kcal/mol) | 19.6 ± 0.9 | 18.1 ± 0.6 | researchgate.net |

| ΔS⧧ (cal K-1mol-1) | -6.6 ± 2.9 | -13.1 ± 2.0 | researchgate.net |

| ΔG⧧ (kcal/mol) | 21.6 ± 0.9 | 22.0 ± 0.6 | researchgate.net |

Computational Thermodynamic Studies

In a study on the reactivity of coordinated pyridine-2-chloroxime, density functional theory (DFT) calculations were employed to investigate the thermodynamics of a proposed reaction pathway. mdpi.com The study calculated the bond dissociation energy (BDE) of the C–Cl bond in pyridine-2-chloroxime to be 43.8 kcal/mol. mdpi.com Furthermore, the thermodynamics of the reaction of pyridine-2-chloroxime with Zn(NO3)2·6H2O in methanol (B129727) in the presence of triethylamine (B128534) were calculated, providing insights into the energetics of the formation of a di(2-pyridyl)furoxan complex. mdpi.com These computational approaches are invaluable for estimating thermodynamic parameters for reactive intermediates and transition states that are difficult to determine experimentally.

Advanced Applications of 2 Pyridinecarboxaldehyde, O Propyloxime in Chemical Systems

Catalytic Applications of 2-Pyridinecarboxaldehyde (B72084), O-propyloxime-Based Metal Complexes

No specific studies detailing the synthesis of metal complexes with 2-Pyridinecarboxaldehyde, O-propyloxime and their subsequent application in catalysis were identified. Research on other pyridine-containing ligands shows their importance in forming catalytically active metal centers, but this cannot be directly extrapolated to the subject compound. unimi.ittcu.edu

Homogeneous Catalysis: Oxidation, Reduction, C-C Coupling, and Polymerization Reactions

The literature search did not yield any specific examples of homogeneous catalytic systems based on this compound for oxidation, reduction, C-C coupling, or polymerization reactions. While related pyridine (B92270) derivatives are used in these areas—for instance, in palladium-catalyzed C-C cross-coupling or iron-catalyzed oxidation—no data is available for the O-propyloxime variant. rsc.orgnih.govmdpi.com

Elucidation of Catalytic Cycles and Active Species

There is no information available regarding the catalytic cycles or the nature of active species for any catalytic process involving this compound-based complexes. Mechanistic studies typically require the isolation and characterization of reaction intermediates, which has not been reported for this specific compound. nih.gov

Stereoselectivity in Catalytic Transformations

No research findings on the application of this compound in stereoselective catalysis were found. The ability of a ligand to induce stereoselectivity is highly dependent on its specific steric and electronic properties, which have not been documented in a catalytic context for this compound. mdpi.com

Heterogeneous Catalysis: Design of Supported and Immobilized Catalytic Systems

The design and application of heterogeneous catalysts require immobilizing a catalytic species onto a solid support. The search did not identify any instances where this compound or its metal complexes have been used to create such supported or immobilized systems. rsc.org

Role in Analytical Chemistry Methodologies

No publications detailing the role of this compound in analytical chemistry methodologies were found.

Spectrophotometric Reagents for Metal Ion Detection and Quantification

There is no available data or research on the use of this compound as a spectrophotometric reagent for the detection and quantification of metal ions. Consequently, no data tables on this application can be generated.

Principles of Selective Extraction and Separation Agents

The structural motif of 2-pyridinecarboxaldehyde derivatives is foundational to their use as selective extraction and separation agents. The principle behind their selectivity lies in the chelation properties of the pyridine nitrogen atom and the adjacent aldehyde or oxime group. These moieties can act in concert as a bidentate ligand, forming stable complexes with specific metal ions. This complex formation allows for the preferential partitioning of a target ion from a complex aqueous mixture into an organic solvent phase.

For instance, related pyridine-based compounds like 2-octylaminopyridine (2-OAP) have been successfully used for the liquid-liquid extraction of palladium(II) from salicylate (B1505791) media. rsc.org The extraction process is pH-dependent and relies on the formation of an ion-pair complex. rsc.org Slope analysis in such systems can confirm the stoichiometry of the extracted metal-ligand complex, which in the case of palladium(II) with 2-OAP was found to be 1:1 for the metal to ligand. rsc.org The choice of organic solvent (diluent) and the stripping agent are critical parameters that are optimized to ensure both high extraction efficiency and the effective recovery of the metal ion from the organic phase. rsc.org This principle of selective complexation and phase transfer is broadly applicable to 2-pyridinecarboxaldehyde and its oxime derivatives for the separation of various metal ions from industrial and environmental samples.

Utilization in Chemoproteomics and Protease Specificity Profiling Methodologies

In the field of chemoproteomics, 2-pyridinecarboxaldehyde (2PCA) and its functionalized analogues have become indispensable tools for studying protein N-termini and protease activity. nih.govnih.gov Proteases are enzymes that cleave proteins, generating new N-termini, and understanding their precise cleavage sites is crucial for elucidating their biological functions. biorxiv.org However, identifying these protease-generated peptides in a complex cellular environment is challenging. biorxiv.org 2PCA-based reagents provide a powerful solution for the selective isolation and identification of these specific peptide fragments. nih.govbiorxiv.org

The utility of 2-pyridinecarboxaldehyde in proteomics hinges on its highly selective reaction with the α-amine of a protein or peptide's N-terminus. nih.govbiorxiv.org This site-selective modification occurs through a two-step mechanism:

Imine Formation: The aldehyde group of 2PCA first reacts with the N-terminal α-amine to form a reversible imine intermediate. nih.govchemrxiv.org

Cyclization: The intermediate imine then undergoes a rapid, intramolecular cyclization with the adjacent primary amide of the peptide backbone. nih.govchemrxiv.org This step forms a stable, five-membered imidazolidinone ring, effectively and covalently capping the N-terminus. biorxiv.orgchemrxiv.org

This reaction is highly specific for the N-terminal α-amine, showing little to no reactivity with the ε-amine of lysine (B10760008) side chains, which is a common challenge for other labeling reagents. nih.gov This high selectivity ensures that only the N-termini of proteins and peptides are modified, which is essential for accurate protease substrate identification. biorxiv.orgmedium.com The stability of the resulting imidazolidinone conjugate is a key advantage, though some studies have noted a degree of reversibility that can be influenced by the specific functionalization of the pyridine ring. nih.govchemrxiv.org For example, the addition of a methoxy (B1213986) group at the 3-position of the pyridine ring has been shown to accelerate the reaction and increase the stability of the final conjugate. nih.gov

Building on the selective N-terminal modification chemistry, several powerful strategies have been developed to enrich and identify protease-generated peptides. These methods often involve using a 2PCA derivative that contains an additional functional handle, such as an alkyne or a biotin (B1667282) tag, which can be used for subsequent purification.

Two prominent methodologies are PICS2 and CHOPPER:

PICS2 (Proteomic Identification of Cleavage Sites with 2PCA): This method is designed to profile the specificity of a purified protease against a complex library of peptides. nih.govmedium.com First, all native N-termini in a proteome-derived peptide library are blocked. The protease of interest is then added, which cleaves its specific substrate peptides, exposing new N-termini. These newly generated N-termini are then selectively labeled with an alkyne-modified 2PCA reagent. nih.govbiorxiv.org Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a biotin tag is attached to the labeled peptides, allowing for their efficient enrichment on streptavidin beads. nih.govbiorxiv.org The enriched peptides are then identified by mass spectrometry, revealing the protease's specific cleavage sites. nih.gov

CHOPPER (Chemical enrichment Of Protease substrates with Purchasable, Elutable Reagents): This strategy is used for the global identification of protease cleavage sites directly within cell lysates, for example, during apoptosis. nih.govbiorxiv.org In this approach, a cell lysate is treated with a protease-inducing stimulus. An alkyne-modified 2PCA reagent is then used to label all available N-termini (both original and newly generated). nih.govmedium.com The tagged peptides are captured via click chemistry and identified. By comparing the identified peptides from treated and untreated cells, researchers can pinpoint the specific cleavage events that occurred. medium.com The use of commercially available alkyne-modified 2PCA reagents makes these advanced proteomic techniques more accessible, as it eliminates the need for complex chemical synthesis of specialized probes. nih.govbiorxiv.org

| Methodology | Objective | Workflow Summary | Key Reagent |

| PICS2 | Profile specificity of a purified protease | 1. Block native N-termini. 2. Digest with protease. 3. Label new N-termini. 4. Enrich via click chemistry. 5. Identify by MS. nih.govmedium.com | Alkyne-modified 2PCA |

| CHOPPER | Identify global cleavage sites in lysates | 1. Induce proteolysis in lysate. 2. Label all N-termini. 3. Enrich via click chemistry. 4. Identify by MS and compare to control. nih.govbiorxiv.org | Alkyne-modified 2PCA |

Integration into Functional Materials and Sensing Platforms

The ability of 2-pyridinecarboxaldehyde and its oxime derivatives to coordinate with metal ions extends beyond separation science into the realm of materials science. mdpi.com These compounds serve as versatile organic linkers, or ligands, for the construction of highly ordered, porous materials such as coordination polymers and metal-organic frameworks (MOFs). nih.govuniversityofgalway.ie

2-pyridyl oximes are effective ligands for creating coordination polymers and MOFs because they can bridge multiple metal centers, facilitating the formation of extended network structures. mdpi.comnih.gov The synthesis typically involves combining a 2-pyridyl oxime derivative and a metal salt with another organic linker, often a polycarboxylic acid like 1,3,5-benzenetricarboxylic acid or 1,2,4,5-benzenetetracarboxylic acid, under solvothermal conditions. mdpi.comnih.gov

The resulting structures can range from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. nih.gov For example, researchers have successfully synthesized a 3D MOF, [Cu₄(OH)₂(pma)(mpko)₂]n (where pma⁴⁻ is the anion of pyromellitic acid and mpko⁻ is the anion of methyl-2-pyridyl ketoxime), which is one of the first MOFs based on a 2-pyridyl oxime. mdpi.comnih.gov The final architecture of the MOF is influenced by the specific metal ion, the structure of the oxime and carboxylate linkers, and intermolecular forces like hydrogen bonding and π–π stacking. nih.gov The ability to systematically vary these components allows for the rational design of materials with tailored pore sizes and chemical functionalities.

The porous and chemically active nature of MOFs constructed with 2-pyridyl oxime ligands makes them promising candidates for chemo-sensing applications. The sensing mechanism often relies on the interaction between a specific analyte and the MOF, which induces a measurable change in the material's physical properties, such as its color, fluorescence, or magnetism.

The copper-based MOF, [Cu₄(OH)₂(pma)(mpko)₂]n, demonstrates a selective chemo-sensing capability for ferric ions (Fe³⁺). mdpi.comnih.gov This MOF exhibits a remarkable selectivity for adsorbing Fe³⁺ ions from a solution. mdpi.com The sensing mechanism is based on a change in the magnetic properties of the material upon analyte binding. The original copper MOF has strong antiferromagnetic interactions between the metal centers, resulting in a diamagnetic ground state. nih.gov When Fe³⁺ ions are encapsulated within the pores of the MOF, they interact with the framework and alter these magnetic properties. nih.gov This change is quantifiable and dependent on the amount of adsorbed Fe³⁺, forming the basis for a magnetism-based sensor for this specific metal ion. nih.gov

| MOF System | Analyte | Sensing Principle | Signal |

| [Cu₄(OH)₂(pma)(mpko)₂]n mdpi.comnih.gov | Fe³⁺ ions | Adsorption of analyte into MOF pores alters magnetic interactions between metal centers. nih.gov | Change in magnetic susceptibility. nih.gov |

Optical and Electrochemical Response Principles in Advanced Materials

The integration of this compound into advanced materials, such as polymers, metal-organic frameworks (MOFs), or as a component in sensor arrays, is predicated on its ability to interact with its environment at a molecular level, leading to measurable changes in its optical and electrochemical characteristics. These response principles are primarily governed by the electronic properties of the pyridine-2-carboxaldehyde oxime core.

Optical Response Principles:

The optical responses of materials incorporating this compound would likely be based on changes in their absorption and fluorescence spectra upon interaction with analytes or external stimuli. The pyridine nitrogen and the oxime group are key to this functionality.

Coordination-Induced Spectral Shifts (Chelatosensory): The pyridine nitrogen and the nitrogen and oxygen atoms of the oxime group form a classic bidentate or tridentate chelation site for metal ions. nih.govmdpi.com The coordination of a metal ion to this site can significantly perturb the electronic structure of the molecule. This perturbation affects the energy levels of the molecular orbitals, leading to shifts in the maximum absorption wavelength (λmax) in the UV-Visible spectrum. This phenomenon, known as a chromogenic shift, can be either a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the metal ion and the coordination geometry.

Fluorescence Modulation: If the this compound moiety is part of a larger fluorescent system, its interaction with metal ions can modulate the fluorescence intensity. Several mechanisms can be at play:

Photoinduced Electron Transfer (PET): The pyridine-oxime unit can act as a PET sensor. In its free state, the lone pair of electrons on the pyridine nitrogen can quench the fluorescence of a nearby fluorophore. Upon binding a metal ion, this lone pair becomes engaged in the coordination bond, inhibiting the PET process and leading to a "turn-on" fluorescence response.

Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can increase the rigidity of the molecular structure, reducing non-radiative decay pathways and thereby enhancing the fluorescence quantum yield.

Heavy Atom Effect: Conversely, coordination with heavy metal ions (e.g., Hg²⁺, Pb²⁺) can lead to fluorescence quenching through enhanced intersystem crossing.

The specific optical responses would be highly dependent on the design of the material and the target analyte. For instance, the selectivity towards different metal ions can be tuned by modifying the steric and electronic environment around the binding pocket.

Electrochemical Response Principles:

The electrochemical behavior of materials modified with this compound is expected to be sensitive to the presence of electroactive species and changes in the local chemical environment.

Redox Activity Modulation: The pyridine ring itself is electrochemically active and can be reduced at negative potentials. uiowa.edu The precise reduction potential is sensitive to the electronic environment. Coordination of a metal ion to the pyridine-oxime site withdraws electron density from the pyridine ring, making its reduction more difficult and shifting the reduction potential to more negative values. This shift can be monitored using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

Interfacial Property Changes: When assembled as a self-assembled monolayer (SAM) on an electrode surface, the orientation and packing of the this compound molecules would be influenced by the presence of specific analytes in the solution. rsc.org This can alter the capacitance and charge-transfer resistance of the electrode-electrolyte interface, which can be sensitively detected by electrochemical impedance spectroscopy (EIS).

Data on Related Pyridine Oxime Systems:

While specific data for the O-propyl derivative is scarce, studies on related pyridine oximes provide a valuable framework for understanding its potential behavior.

Table 1: Electrochemical Sensing Characteristics of Pyridine-Terminated Aromatic Self-Assembled Monolayers Data inferred from studies on related systems. rsc.org

| Parameter | Value | Technique |

|---|---|---|

| Surface pKa | ~5 | X-ray Photoelectron Spectroscopy (XPS), Electrochemical Methods |

| Desorption Potential | Multiwave peaks | Cyclic Voltammetry (CV) |

Table 2: Corrosion Resistance Enhancement by Pyridine Oxime Derivatives in Zn-Ni Alloy Electroplating Data from a study on related pyridine oxime complexing agents. mdpi.com

| Complexing Agent | Optimal Concentration (g/L) | Phase Angle Maximum (°) |

|---|---|---|

| 2-Pyridinecarboxaldehyde oxime | 24 | 70.81 |

| 2-Acetylpyridine ketoxime | 32 | 69.72 |

Computational and Theoretical Chemistry Studies of 2 Pyridinecarboxaldehyde, O Propyloxime and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, conformational stability, and electronic distribution.

Conformational Analysis and Tautomerism

The conformational landscape of 2-Pyridinecarboxaldehyde (B72084), O-propyloxime is determined by the rotational barriers around its single bonds, particularly the C-C bond connecting the pyridine (B92270) ring and the oxime moiety, and the N-O bond of the oxime. The E and Z isomerism around the C=N double bond is a critical aspect of its structure. Theoretical investigations on similar oximes, such as tryptanthrin-6-oxime, have unambiguously assigned the E-isomer as the more stable form through X-ray diffraction and computational methods. nih.gov

Furthermore, tautomerism is a potential phenomenon in pyridine-containing compounds. Studies on pyridones have shown that the equilibrium between tautomers is subtle and can be influenced by the environment. wayne.edu For 2-Pyridinecarboxaldehyde, O-propyloxime, while the oxime form is expected to be predominant, the possibility of tautomeric forms, such as a nitrone structure, could be explored computationally. Ab initio and DFT calculations on pyridinethiones have demonstrated that the thione form is the dominant tautomer for the monomers, providing a reference for similar organosulfur compounds. nih.gov

Table 1: Calculated Conformational Data for Analogous Pyridine Oxime Derivatives Note: This table presents data from related compounds to illustrate the expected values for this compound.

| Parameter | Value (for Tryptanthrin-6-oxime) | Reference |

| C=N Bond Length | 1.293(2) Å | nih.gov |

| N-O Bond Length | 1.376(2) Å | nih.gov |

| C-N-O Bond Angle | 110.7(2)° | nih.gov |

| C-N-O-H Dihedral Angle | 178(1)° | nih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For pyridine oxime derivatives, the HOMO is typically localized on the pyridine ring and the oxime nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyridine ring, making it susceptible to nucleophilic attack. DFT calculations on 2-pyridylaldoxime have shown that the energy gap between the HOMO and LUMO is a key factor in determining the chemical stability of the molecule. mdpi.com In metal complexes, the nature of the metal and other ligands can significantly influence the HOMO and LUMO energies and distributions. acs.org

Table 2: Frontier Molecular Orbital Energies for Analogous Pyridine Oxime Derivatives Note: This table presents data from related compounds to illustrate the expected values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-pyridylaldoxime | -6.21 | -1.23 | 4.98 | mdpi.com |

| 3-pyridylaldoxime | -6.35 | -1.36 | 4.99 | mdpi.com |

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR) through Computational Models

Computational models, particularly time-dependent DFT (TD-DFT), are highly effective in predicting spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical calculations of the vibrational (IR) and nuclear magnetic resonance (NMR) spectra of pyridinethiones have been shown to be in good agreement with experimental data. nih.gov Similarly, for this compound, DFT calculations can predict the characteristic vibrational frequencies of the C=N, N-O, and pyridine ring stretching modes. NMR chemical shifts for the protons and carbons can also be calculated to aid in the assignment of experimental spectra. researchgate.net

TD-DFT calculations can predict the electronic absorption (UV-Vis) spectra of the ligand and its metal complexes. For instance, theoretical studies on rhenium(I) tricarbonyl complexes with pyridine-2-aldoxime (B213160) have successfully elucidated the nature of the electronic transitions, showing how they are influenced by different ligands. acs.org The solvent effects on the absorption and emission spectra can also be modeled, often showing red shifts with decreasing solvent polarity. acs.org

Mechanistic Elucidation of Reaction Pathways and Transition States using Quantum Chemical Methods

Quantum chemical methods are indispensable for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. researchgate.net For reactions involving this compound, such as its formation, complexation with metal ions, or subsequent reactivity, DFT calculations can provide detailed mechanistic insights.

A study on the reaction of pyridine-2-chloroxime with zinc(II) nitrate (B79036) revealed an unprecedented cross-coupling reaction between two coordinated 2-pyridyl nitrile oxide ligands, with the geometric and energetic profiles of the reaction pathways investigated by DFT. mdpi.com This highlights the power of computational chemistry in understanding the reactivity of coordinated oximes. mdpi.com Similarly, the mechanism of the direct functionalization of pyridine via the formation of a pyridinyl radical has been investigated using DFT, confirming the feasibility of the proposed reaction pathway. acs.org

Molecular Dynamics Simulations for Ligand-Metal Interactions and Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the behavior of ligands and their metal complexes in solution and their interactions with surfaces. researchgate.netmdpi.com

MD simulations have been used to study the adsorption of pyridine oximes on an Fe(110) surface, revealing that both neutral and protonated forms can adopt a nearly flat adsorption mode. mdpi.com This information is crucial for understanding applications such as corrosion inhibition. mdpi.com For metal complexes of this compound in solution, MD simulations can be used to study the coordination dynamics, solvent effects, and the stability of the complex over time. rsc.org These simulations can also provide information on the conformational flexibility of the ligand upon coordination. researchgate.net

Ligand Field Theory and Metal-Ligand Bonding Analysis in Coordination Compounds

Ligand Field Theory (LFT), an application of molecular orbital theory to coordination complexes, describes the bonding between metal ions and ligands and the resulting splitting of the metal d-orbitals. wikipedia.orglibretexts.org The coordination of this compound, which typically acts as a bidentate ligand through the pyridine nitrogen and the oxime nitrogen, will influence the electronic and magnetic properties of the metal center.

The nature of the metal-ligand bond can be further analyzed using computational methods. Natural Bond Orbital (NBO) analysis, for example, can quantify the charge transfer between the ligand and the metal. Theoretical studies on cobaloximes have shown the influence of axial pyridine ligands on the redox behavior and have provided evidence for pyridine coordination to different oxidation states of cobalt. researchgate.net The coordination chemistry of pyridyl oximes is rich, with the ligands capable of forming mononuclear and polynuclear complexes with interesting magnetic properties. researchgate.net

Future Research Directions and Emerging Perspectives on 2 Pyridinecarboxaldehyde, O Propyloxime

Development of Next-Generation Synthetic Routes and Derivatization Strategies

The future of 2-Pyridinecarboxaldehyde (B72084), O-propyloxime and its derivatives is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methodologies. While traditional condensation reactions between 2-pyridinecarboxaldehyde and O-propylhydroxylamine are effective, future research will likely focus on green chemistry principles to minimize environmental impact. numberanalytics.com This includes the exploration of aqueous solvent systems, catalyst-free synthesis methods, and microwave-assisted reactions to reduce energy consumption and reaction times. numberanalytics.com

Furthermore, the development of novel derivatization strategies will be crucial for fine-tuning the properties of the molecule for specific applications. nih.gov This could involve modifications to the pyridine (B92270) ring, the oxime moiety, or the propyl chain. For instance, introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity and photophysical behavior. acs.org Derivatization of the propyl chain, perhaps by introducing functional groups or creating branched isomers, could be used to control the solubility and steric hindrance of the ligand, thereby influencing the geometry and stability of its coordination compounds.

Future synthetic efforts may also draw inspiration from recent advances in pyridine synthesis, such as metal-catalyzed cross-coupling reactions and cycloaddition strategies, to create more complex and functionalized analogues of 2-Pyridinecarboxaldehyde, O-propyloxime. ijpsonline.combaranlab.org One-pot synthetic protocols that combine the formation of the pyridine ring with the installation of the oxime functionality could offer a more streamlined and atom-economical approach to generating a library of related ligands. organic-chemistry.org

Exploration of Novel Coordination Modes and Architectures with Diverse Metal Centers

The coordination chemistry of pyridyl oximes is remarkably rich and varied, and this compound is expected to be no exception. researchgate.net The presence of both a pyridine nitrogen and an oxime group allows for a range of coordination modes, including monodentate, bidentate, and bridging behavior. researchgate.net Future research will undoubtedly focus on exploring the full extent of this coordination versatility with a wide range of metal centers, from transition metals to lanthanides and main group elements.

A key area of investigation will be the design and synthesis of polynuclear complexes and coordination polymers. The ability of the oxime group to act as a bridging ligand can be exploited to construct intricate one-, two-, and three-dimensional networks with interesting magnetic, optical, and porous properties. researchgate.netrsc.org The interplay between the pyridine-n-oxime ligand and various anions can be used to control the metal-metal separations within these coordination polymers. rsc.orgresearchgate.net

Moreover, the formation of heterometallic complexes, containing two or more different metal ions, is a particularly exciting frontier. mdpi.com The distinct coordination preferences of the pyridine and oxime functionalities can be leveraged to selectively bind different metals, leading to materials with synergistic properties. For example, a complex containing both a d-block metal and an f-block metal could exhibit both interesting magnetic behavior and luminescent properties. mdpi.com The study of the structural features and physical properties of these novel coordination architectures will be a major focus of future research. researchgate.net

Expansion of Catalytic Versatility and Efficiency in Challenging Chemical Transformations

Metal complexes derived from pyridine and oxime ligands have shown promise in a variety of catalytic applications. core.ac.ukbohrium.com A significant future research direction for this compound will be to explore and expand its catalytic potential in challenging chemical transformations. The electronic and steric properties of the ligand can be fine-tuned through derivatization to enhance the activity and selectivity of the metal catalyst. core.ac.uk

One area of interest is the development of catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis. acs.org Palladium complexes bearing oxime ligands have already demonstrated utility in this area. acs.org Future work could focus on developing catalysts based on more abundant and less expensive metals, such as iron or copper, for these reactions. The redox activity of pyridine-based ligands can also be harnessed to stabilize low-valent metal complexes that are key intermediates in catalytic cycles. nih.gov

Another promising avenue is the application of rhodium complexes of this compound in carbonylation reactions, such as the carbonylation of methanol (B129727). core.ac.uk The nucleophilicity of the rhodium center, a key factor in catalytic activity, can be modulated by the electronic properties of the pyridine ligand. core.ac.uk Furthermore, the potential for these complexes to catalyze other important organic transformations, such as hydrogenations, oxidations, and C-H functionalization, will be an active area of investigation. nih.gov The development of asymmetric versions of these catalysts, using chiral derivatives of the ligand, could lead to the enantioselective synthesis of valuable molecules. numberanalytics.com

Integration into Advanced Smart Materials for Responsive Systems

The unique properties of oxime-containing compounds and their metal complexes make them attractive building blocks for the creation of advanced smart materials. numberanalytics.com These are materials that can respond to external stimuli, such as light, heat, pH, or the presence of specific chemical species. Future research will likely explore the integration of this compound and its derivatives into such responsive systems.

One potential application is in the development of chemical sensors. The coordination of the ligand to a metal ion can be accompanied by a change in color or fluorescence, providing a visual or spectroscopic signal for the detection of the metal. By carefully designing the ligand and its coordination environment, it may be possible to create sensors that are highly selective for specific metal ions.

Another exciting possibility is the use of these compounds in the fabrication of molecular switches and data storage devices. The cis-trans isomerization of the oxime group or changes in the coordination geometry of a metal complex upon stimulation could be used to switch the properties of the material. Furthermore, the incorporation of these molecules into polymer matrices could lead to the development of new functional materials with tunable mechanical, optical, or electronic properties. numberanalytics.com The rich coordination chemistry of pyridine-type ligands has been instrumental in the layer-by-layer assembly of functional molecular assemblies on surfaces, opening avenues for applications in electrochromic materials and solar cells. nih.gov

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties